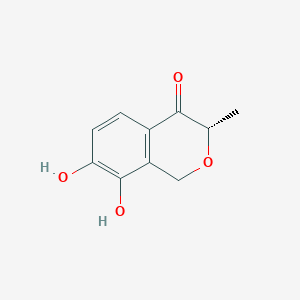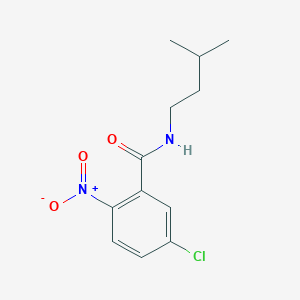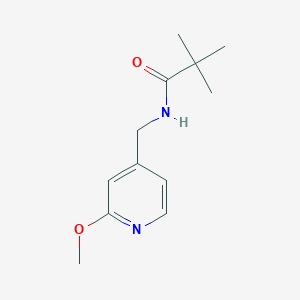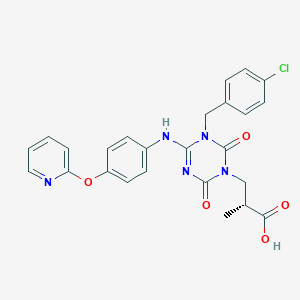![molecular formula C6H8N2O2S2 B14907126 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid is a compound that features a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry. The thiadiazole ring contains one sulfur and two nitrogen atoms, and it is known for its ability to cross cellular membranes due to its mesoionic nature
Preparation Methods
The synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable propanoic acid derivative. One common method involves the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine derivatives, hydrazonoyl chlorides, and methyl hydrazinecarbodithioate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chloride derivatives can yield 1,3,4-thiadiazolyl derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . The thiadiazole ring’s ability to cross cellular membranes makes it a valuable scaffold for drug development. Additionally, it has applications in the industrial sector, where it can be used in the synthesis of various materials and chemicals .
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid involves its interaction with biological targets due to its mesoionic nature. This allows the compound to cross cellular membranes and interact strongly with various molecular targets, leading to its broad spectrum of biological activities . The specific molecular targets and pathways involved depend on the particular application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar compounds to 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid include other thiadiazole derivatives, such as 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole . These compounds share the thiadiazole ring structure but differ in the position of the nitrogen and sulfur atoms. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H8N2O2S2 |
|---|---|
Molecular Weight |
204.3 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C6H8N2O2S2/c1-3(5(9)10)11-6-8-7-4(2)12-6/h3H,1-2H3,(H,9,10) |
InChI Key |
GLGPJFLSHUJPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)

![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)

![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)


![Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)


